

# An In-depth Technical Guide to the Phosphodiesterase 1B Inhibitor, ITI-214

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## Compound of Interest

Compound Name: PDEB1-IN-1

Cat. No.: B13436065

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of ITI-214, a potent and selective inhibitor of Phosphodiesterase 1 (PDE1), with a particular focus on its interaction with the PDE1B isoform. This document details the quantitative biochemical data, experimental protocols for its synthesis, and visual representations of its relevant signaling pathway and synthetic workflow.

## Chemical Structure

ITI-214 is a complex heterocyclic molecule with the systematic name (6aR,9aS)-2-((4-(6-fluoropyridin-2-yl)phenyl)methyl)-5-methyl-3-(phenylamino)-5,6a,7,8,9,9a-hexahydrocyclopenta[1,2-b]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one.

Chemical Formula:  $C_{33}H_{31}FN_8O$

Molecular Weight: 586.66 g/mol

CAS Number: 1639433-78-5

(Image of the chemical structure of ITI-214 would be placed here if image generation were supported)

## Quantitative Biological Data

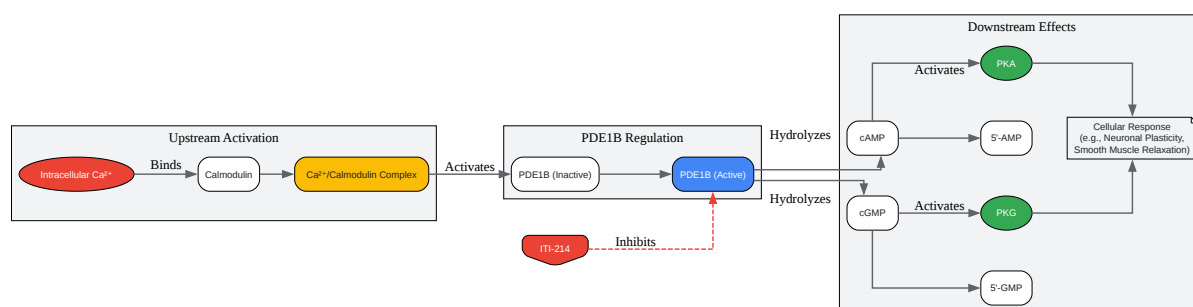
ITI-214 is a highly potent inhibitor of the PDE1 family of enzymes, demonstrating picomolar affinity for PDE1A and PDE1C, and sub-nanomolar affinity for PDE1B.[3] It exhibits significant selectivity over other phosphodiesterase families. The following table summarizes the key quantitative data for ITI-214.[4]

Target	K <sub>i</sub> (pM)	Selectivity vs. PDE4D
PDE1A	33	>1000-fold
PDE1B	380	>1000-fold
PDE1C	35	>1000-fold

Data sourced from Li et al., 2016 and Snyder et al., 2016.[4][5]

## PDE1B Signaling Pathway

Phosphodiesterase 1B (PDE1B) is a key enzyme in cyclic nucleotide signaling, responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] Its activity is uniquely regulated by the calcium-calmodulin (Ca<sup>2+</sup>/CaM) complex.[6] An increase in intracellular calcium leads to the activation of PDE1B, which in turn reduces the levels of cAMP and cGMP, thereby modulating a wide range of downstream cellular processes. The inhibition of PDE1B by compounds such as ITI-214 prevents the degradation of these second messengers, leading to an amplification of their signaling cascades.



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Caption: PDE1B signaling pathway illustrating upstream activation by  $\text{Ca}^{2+}$ /Calmodulin and downstream hydrolysis of cAMP and cGMP.

## Experimental Protocols

The synthesis of ITI-214 is a multi-step process involving the construction of a complex heterocyclic core followed by functionalization. The detailed experimental procedures are outlined in the supporting information of Li et al., Journal of Medicinal Chemistry, 2016, 59(3), 1149-1164. The following is a representative protocol for a key step in the synthesis.

Synthesis of a key intermediate (Compound 12 in Li et al., 2016):

- Reaction: To a solution of (6aR,9aS)-5-methyl-3-(phenylamino)-2,5,6a,7,8,9,9a-hexahydrocyclopenta[1,2-b]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one (1.0 eq) in

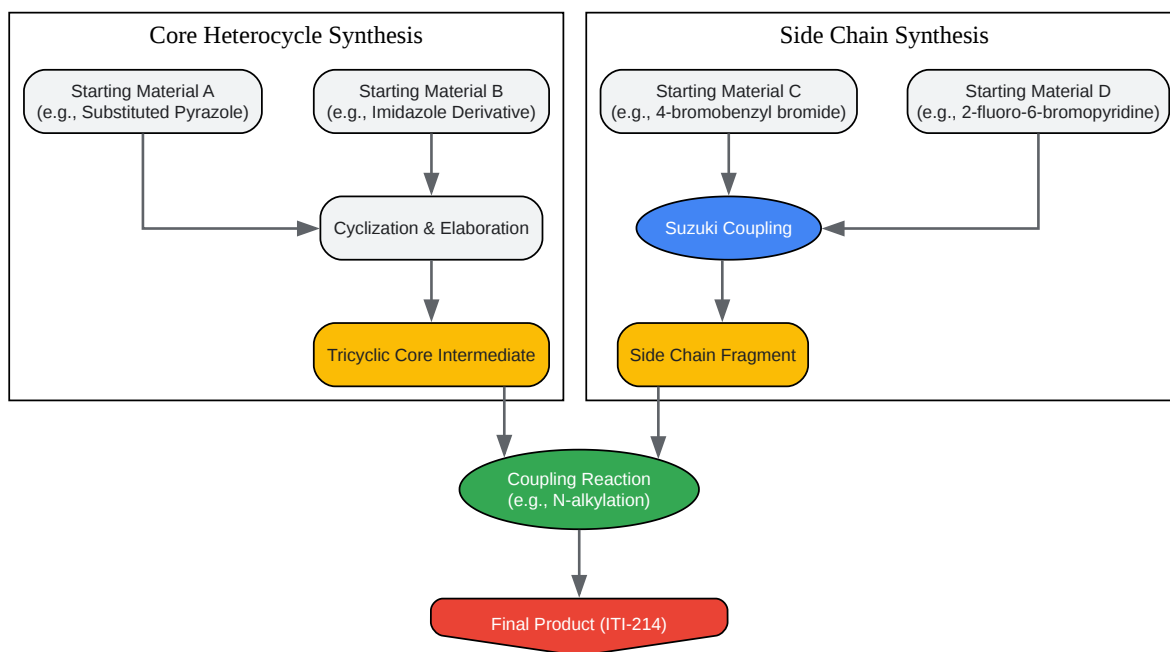
anhydrous N,N-dimethylformamide (DMF) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C under a nitrogen atmosphere.

- **Stirring:** The resulting mixture is stirred at 0 °C for 30 minutes.
- **Addition of Reagent:** 4-(bromomethyl)-[1,1'-biphenyl] (1.1 eq) is then added portion-wise.
- **Reaction Progression:** The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- **Quenching:** The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.
- **Extraction:** The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
- **Workup:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Note: This is a representative protocol and may not reflect the exact, complete synthesis of ITI-214. For the full, detailed synthesis, please refer to the supporting information of the cited publication.

## Synthesis Workflow

The synthesis of ITI-214 involves a convergent strategy, where key fragments are prepared separately and then coupled to form the final molecule. The following diagram outlines the logical flow of the synthesis.



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Caption: A simplified workflow for the synthesis of ITI-214.

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